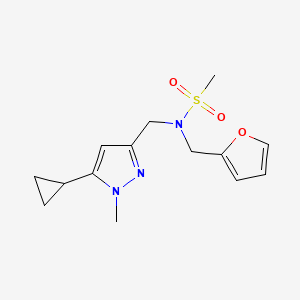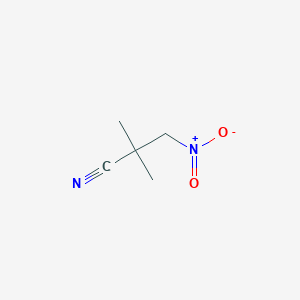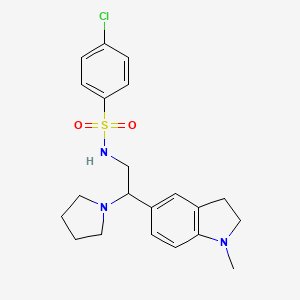![molecular formula C18H23N3O6S B2607446 Dimethyl 2-({[4-(ethoxycarbonyl)piperazin-1-yl]carbonothioyl}amino)terephthalate CAS No. 717830-79-0](/img/structure/B2607446.png)
Dimethyl 2-({[4-(ethoxycarbonyl)piperazin-1-yl]carbonothioyl}amino)terephthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-({[4-(ethoxycarbonyl)piperazin-1-yl]carbonothioyl}amino)terephthalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as “DMT” and is a member of the terephthalate family. The purpose of
Mécanisme D'action
The mechanism of action of DMT is not fully understood. However, it is believed that DMT interacts with specific targets in the body through its functional groups such as the carbonyl and thioamide groups. The binding of DMT to these targets can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
DMT has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMT can inhibit the growth of cancer cells and induce apoptosis. DMT has also been shown to have anti-inflammatory and antioxidant properties. In addition, DMT can modulate the immune system and enhance the activity of natural killer cells.
Avantages Et Limitations Des Expériences En Laboratoire
DMT has several advantages for lab experiments. It is easy to synthesize, has a high yield, and is stable under various conditions. DMT can also form stable complexes with various drugs, making it an excellent candidate for drug delivery systems. However, DMT has some limitations in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, DMT can be toxic at high concentrations, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research on DMT. One area of research is the development of targeted drug delivery systems using DMT. Another area of research is the use of DMT as a contrast agent in imaging techniques. In addition, the potential anti-cancer properties of DMT need to be further explored. The use of DMT in sensor technology is another area of research that has potential applications in various fields. Overall, the potential applications of DMT are vast, and further research is needed to fully understand its properties and potential uses.
Méthodes De Synthèse
DMT can be synthesized through a reaction between dimethyl terephthalate and 4-(ethoxycarbonyl)piperazine-1-carbothioamide. This reaction takes place in the presence of a catalyst such as triethylamine and produces DMT as a white crystalline powder. The yield of this reaction is high, and the purity of the product can be improved through recrystallization.
Applications De Recherche Scientifique
DMT has been extensively studied for its potential applications in various fields such as drug delivery, imaging, and sensor technology. DMT can be used as a drug carrier due to its ability to form stable complexes with various drugs. This property of DMT makes it an excellent candidate for targeted drug delivery systems. In addition, DMT can also be used as a contrast agent in imaging techniques such as magnetic resonance imaging (MRI) and computed tomography (CT) scans. The ability of DMT to bind to specific targets can also be utilized in sensor technology.
Propriétés
IUPAC Name |
dimethyl 2-[(4-ethoxycarbonylpiperazine-1-carbothioyl)amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O6S/c1-4-27-18(24)21-9-7-20(8-10-21)17(28)19-14-11-12(15(22)25-2)5-6-13(14)16(23)26-3/h5-6,11H,4,7-10H2,1-3H3,(H,19,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNOEXWZSUQMPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=S)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-[(4-ethoxycarbonylpiperazine-1-carbothioyl)amino]benzene-1,4-dicarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2607363.png)

![[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetic acid](/img/structure/B2607368.png)
![4-[1-(2-Hydroxyethyl)-6-oxo-4,5-dihydropyridazine-3-carbonyl]thiomorpholine-3-carbonitrile](/img/structure/B2607369.png)
![methyl 3-(2,6-dichlorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carboxylate](/img/structure/B2607371.png)
![4-ethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2607372.png)

![N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2607374.png)





